molecular formula C11H10F3NO2 B2456816 N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411287-98-2

N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide

Cat. No.: B2456816
CAS No.: 2411287-98-2
M. Wt: 245.201
InChI Key: YTLNMJSIHPOLIP-UHFFFAOYSA-N
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Description

N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide is a chemical compound with the molecular formula C12H9F3N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane (epoxide) ring and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyl-propenamide.

    Oxidation: The starting material is dissolved in 96% formic acid. Hydrogen peroxide (37%) is slowly added to the solution, and the mixture is stirred at 40°C for 2 hours.

    Product Isolation: The reaction mixture is then separated using dichloromethane, bicarbonate, and sodium sulfate.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, yield, and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The trifluoromethyl group and the oxirane ring can participate in substitution reactions, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in formic acid is commonly used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, which can be used as intermediates in the synthesis of more complex compounds.

Scientific Research Applications

N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxirane ring provides reactivity towards nucleophiles, making it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)5-15-10(16)9-6-17-9/h1-4,9H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLNMJSIHPOLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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